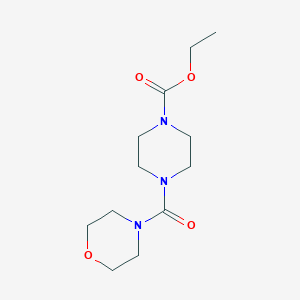![molecular formula C16H21ClN6 B5549194 6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5549194.png)
6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an azepane ring, a chlorophenyl group, and a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Triazine Core: The triazine core is synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: Involving oxidizing agents to form corresponding oxides.
Reduction: Using reducing agents to form reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(AZEPAN-1-YLMETHYL)-N-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 2-(AZEPAN-1-YL)ETHYL METHACRYLATE
Uniqueness
6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6/c17-12-5-7-13(8-6-12)19-16-21-14(20-15(18)22-16)11-23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWBZIWUIWVIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE](/img/structure/B5549169.png)
![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)
![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)
![N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5549201.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
